

# Introduction: Elucidating the Molecular Architecture of 2,2-Diphenylpropane

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## Compound of Interest

Compound Name: 2,2-Diphenylpropane

Cat. No.: B1583060

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**2,2-Diphenylpropane**, with the CAS number 778-22-3, is a unique molecule featuring a quaternary carbon atom bonded to two phenyl rings and two methyl groups.<sup>[1]</sup> Its chemical formula is C<sub>15</sub>H<sub>16</sub> and it has a molecular weight of approximately 196.29 g/mol.<sup>[2]</sup> The symmetrical nature of its structure profoundly influences its spectroscopic signatures. For researchers in materials science and organic synthesis, a thorough understanding of its spectral data is paramount for unambiguous identification, purity assessment, and quality control.

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,2-diphenylpropane**. It is designed for scientists and professionals, offering not just the data, but the underlying principles and experimental considerations that dictate the spectral outcomes.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. For **2,2-diphenylpropane**, both <sup>1</sup>H and <sup>13</sup>C NMR provide critical and complementary information.

### <sup>1</sup>H NMR Spectroscopy: A Tale of Two Signals

Theoretical Insight: The high degree of symmetry in **2,2-diphenylpropane** simplifies its proton NMR spectrum significantly. All six protons of the two methyl groups are chemically equivalent

due to free rotation around the carbon-carbon single bonds. Similarly, the ten protons on the two phenyl rings are also equivalent. Within the phenyl rings, symmetry leads to expectations of signals for ortho, meta, and para protons. However, in many cases, these signals overlap to form a complex multiplet, often simply referred to as an aromatic signal.

Expected  $^1\text{H}$  NMR Data:

| Signal Assignment                                  | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity  | Integration |
|--|--|---------------|-------------|
| Methyl Protons (-CH <sub>3</sub> )                 | ~1.7                                       | Singlet (s)   | 6H          |
| Aromatic Protons (-C <sub>6</sub> H <sub>5</sub> ) | ~7.2-7.4                                   | Multiplet (m) | 10H         |

Causality Behind the Spectrum:

- The methyl protons are expected to appear as a sharp singlet around 1.7 ppm. The singlet multiplicity is due to the absence of adjacent protons (the neighboring carbon is quaternary). Their chemical shift is in the typical aliphatic region, slightly downfield due to the weak deshielding effect of the nearby phenyl rings.
- The aromatic protons will produce a complex multiplet in the 7.2-7.4 ppm range. The subtle differences in the electronic environments of the ortho, meta, and para protons prevent them from being a simple singlet, resulting in overlapping signals.

Experimental Protocol:  $^1\text{H}$  NMR Spectrum Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **2,2-diphenylpropane** in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  = 0.00 ppm).
- Instrument Setup: Place the sample in the NMR spectrometer.

- Shimming: Optimize the homogeneity of the magnetic field (shimming) to obtain sharp, well-resolved peaks.
- Acquisition: Acquire the spectrum using a standard pulse sequence. A 400 MHz or higher field instrument is recommended for better resolution of the aromatic region.
- Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

## **<sup>13</sup>C NMR Spectroscopy: Mapping the Carbon Skeleton**

Theoretical Insight: The symmetry of **2,2-diphenylpropane** is also reflected in its <sup>13</sup>C NMR spectrum, reducing the number of expected signals. Instead of 15 signals, we anticipate only five, due to the equivalence of the two methyl groups and the two phenyl rings.[3]

Expected <sup>13</sup>C NMR Data:

| Signal Assignment                  | Predicted Chemical Shift ( $\delta$ , ppm) |
|------------------------------------|--|
| Methyl Carbons (-CH <sub>3</sub> ) | ~30  |
| Quaternary Carbon (>C<)            | ~42  |
| Aromatic Ipso-Carbon               | ~147                                       |
| Aromatic Ortho/Meta-Carbons        | ~128 / ~126                                |
| Aromatic Para-Carbon               | ~125                                       |

Causality Behind the Spectrum:

- Methyl Carbons: The two equivalent methyl carbons will give a single peak in the aliphatic region (~30 ppm).
- Quaternary Carbon: The central quaternary carbon, bonded to two phenyl groups and two methyl groups, is unique and will appear as a single, typically low-intensity peak around 42 ppm.
- Aromatic Carbons: The two phenyl rings will produce four distinct signals:

- **Ipo-Carbon:** The carbon directly attached to the quaternary center (~147 ppm). It is the most deshielded aromatic carbon.
- **Ortho, Meta, and Para Carbons:** These will appear in the typical aromatic region of ~125-128 ppm. Differentiating them without advanced 2D NMR techniques can be challenging, but they are expected to be distinct signals.

**Experimental Protocol:  $^{13}\text{C}$  NMR Spectrum Acquisition** The protocol is similar to that for  $^1\text{H}$  NMR, with the primary difference being the pulse program used.

- **Sample Preparation:** Use a more concentrated sample (20-50 mg in ~0.7 mL of solvent) as  $^{13}\text{C}$  has a much lower natural abundance than  $^1\text{H}$ .
- **Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. This simplifies the spectrum and improves the signal-to-noise ratio.
- **Processing:** Standard Fourier transformation and phasing are applied.

**Diagram: NMR Structural Assignments for **2,2-Diphenylpropane****

**Caption: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **2,2-diphenylpropane**.**

## **Infrared (IR) Spectroscopy: Identifying Functional Groups**

**Theoretical Insight:** IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For **2,2-diphenylpropane**, we expect to see vibrations characteristic of aromatic rings and aliphatic C-H bonds.

**Expected IR Absorption Bands:**

| Wavenumber (cm <sup>-1</sup> ) | Vibration Type          | Functional Group                |
|--------------------------------|-------------------------|---------------------------------|
| 3100-3000                      | C-H Stretch             | Aromatic (sp <sup>2</sup> C-H)  |
| 3000-2850                      | C-H Stretch             | Aliphatic (sp <sup>3</sup> C-H) |
| 1600-1450                      | C=C Stretch             | Aromatic Ring                   |
| 770-730 & 710-690              | C-H Bend (Out-of-plane) | Monosubstituted Benzene         |

### Causality Behind the Spectrum:

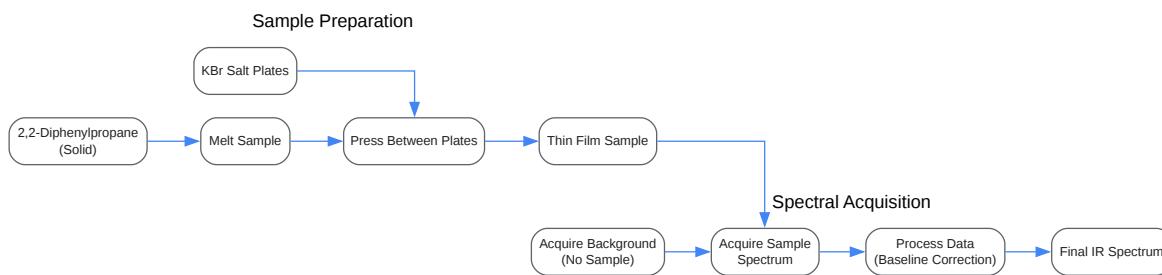
- **C-H Stretching:** Two distinct regions for C-H stretching confirm the presence of both aromatic (sp<sup>2</sup> hybridized) and aliphatic (sp<sup>3</sup> hybridized) carbons. The absorptions just above 3000 cm<sup>-1</sup> are characteristic of C-H bonds on a phenyl ring, while those just below 3000 cm<sup>-1</sup> are from the methyl groups.
- **Aromatic C=C Stretching:** A series of sharp peaks in the 1600-1450 cm<sup>-1</sup> region are definitive evidence for the phenyl groups.
- **Out-of-Plane Bending:** Strong absorptions in the 770-690 cm<sup>-1</sup> range are highly characteristic of monosubstituted benzene rings, providing information about the substitution pattern on the aromatic rings.

### Experimental Protocol: Acquiring an FT-IR Spectrum

- **Sample Preparation:** As **2,2-diphenylpropane** is a low-melting solid, it can be analyzed as a thin film.
  - Melt a small amount of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
  - Allow it to cool and solidify, creating a thin film.
- **Background Scan:** Run a background spectrum of the empty sample compartment to subtract atmospheric H<sub>2</sub>O and CO<sub>2</sub> signals.

- Sample Scan: Place the prepared salt plate in the spectrometer and acquire the sample spectrum.
- Data Analysis: Identify the major absorption bands and correlate them to the corresponding functional groups.

Diagram: FT-IR Experimental Workflow



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Caption: Workflow for preparing a thin film sample for FT-IR analysis.

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Insight: Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio ( $m/z$ ) of the resulting ions. Electron Ionization (EI) is a common technique that causes extensive fragmentation, offering a "fingerprint" of the molecule.

Expected Mass Spectrum Data (EI):

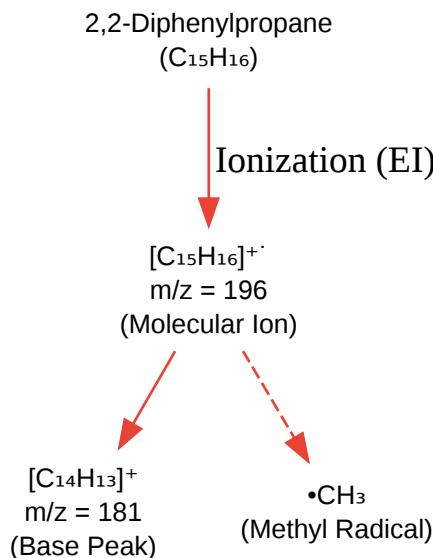
- Molecular Ion ( $M^+$ ): The molecular ion peak is expected at  $m/z = 196$ , corresponding to the molecular weight of  $C_{15}H_{16}$ .<sup>[4]</sup>
- Base Peak: The most intense peak (base peak) is predicted to be at  $m/z = 181$ . This corresponds to the loss of a methyl group ( $[M-15]^+$ ). The resulting cation,  $(C_6H_5)_2C^+CH_3$ , is a highly stable tertiary carbocation, further stabilized by resonance with the two phenyl rings. This stability is the driving force for this fragmentation pathway.
- Other Fragments: Other significant fragments may include the tropylion ion ( $m/z = 91$ ) from further fragmentation of the phenyl-containing ions, and the phenyl cation ( $m/z = 77$ ).

#### Summary of Key Fragments:

| m/z | Proposed Fragment  | Identity                   |
|-----|--------------------|----------------------------|
| 196 | $[C_{15}H_{16}]^+$ | Molecular Ion              |
| 181 | $[C_{14}H_{13}]^+$ | $[M - CH_3]^+$ (Base Peak) |
| 91  | $[C_7H_7]^+$       | Tropylium Ion              |
| 77  | $[C_6H_5]^+$       | Phenyl Cation              |

#### Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **2,2-diphenylpropane** in a volatile solvent like dichloromethane or hexane.
- Injection: Inject a small volume (e.g., 1  $\mu$ L) of the solution into the Gas Chromatograph (GC). The GC separates the sample from the solvent and any impurities.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV in EI).
- Mass Analysis: The resulting ions are accelerated and separated based on their  $m/z$  ratio by a mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion, generating the mass spectrum.

Diagram: Primary Fragmentation Pathway of **2,2-Diphenylpropane**[Click to download full resolution via product page](#)Caption: Proposed EI-MS fragmentation of **2,2-diphenylpropane**.

## Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of **2,2-diphenylpropane**. The high symmetry of the molecule is a dominant theme, simplifying the NMR spectra and providing clear, interpretable data. IR spectroscopy confirms the presence of the key aromatic and aliphatic moieties, while mass spectrometry establishes the molecular weight and reveals a predictable fragmentation pattern driven by cation stability. Together, these techniques offer an unambiguous analytical toolkit for any scientist working with this compound.

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